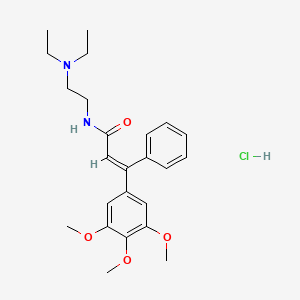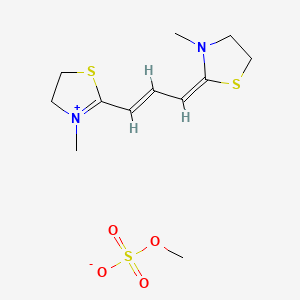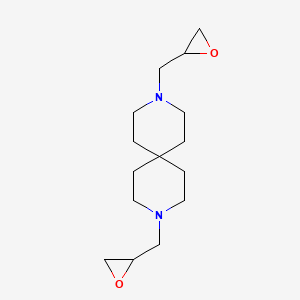
Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of an azo group (-N=N-) which is often used in dyes and pigments due to their vivid colors. The compound’s structure includes a benzothiazole ring, which is known for its applications in various chemical and pharmaceutical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” typically involves the following steps:
Formation of the Azo Compound: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Introduction of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the azo compound with the benzothiazole derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a dye or pigment due to its vivid color properties. It may also serve as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biological research, such compounds can be used as staining agents for microscopy
Industry
In the industrial sector, the compound can be used in the manufacturing of dyes, pigments, and other colorants. It may also find applications in the production of polymers and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, while the benzothiazole ring can interact with various biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(4-((5,6-dichlorobenzothiazolyl)azo)-phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Methyl N-(4-((5,6-dichlorobenzothiazolyl)azo)-3-methylphenyl)-N-(3-oxopropyl)-beta-alaninate
Uniqueness
The presence of the methoxy group and the specific substitution pattern on the aromatic rings make “Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” unique. These structural features can influence its chemical reactivity, stability, and interactions with biological molecules, distinguishing it from similar compounds.
Propiedades
Número CAS |
79044-54-5 |
|---|---|
Fórmula molecular |
C22H22Cl2N4O4S |
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
methyl 3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-methoxy-3-oxopropyl)-3-methylanilino]propanoate |
InChI |
InChI=1S/C22H22Cl2N4O4S/c1-13-10-14(28(8-6-20(29)31-2)9-7-21(30)32-3)4-5-17(13)26-27-22-25-18-11-15(23)16(24)12-19(18)33-22/h4-5,10-12H,6-9H2,1-3H3 |
Clave InChI |
LPUHXJDARPBXOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



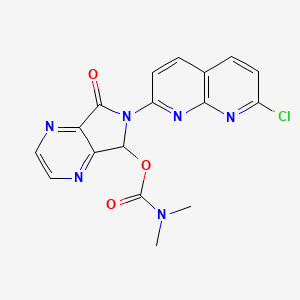
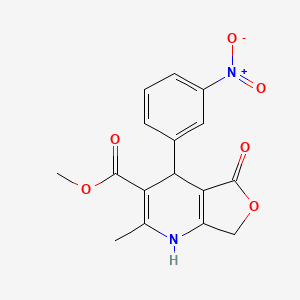

![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)



